molecular formula C14H21NO B515562 N-(2-sec-butylphenyl)butanamide CAS No. 638162-94-4

N-(2-sec-butylphenyl)butanamide

Cat. No.: B515562
CAS No.: 638162-94-4
M. Wt: 219.32g/mol
InChI Key: MLQVFZLVZHHMBE-UHFFFAOYSA-N
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Description

N-(2-sec-butylphenyl)butanamide is a substituted phenylbutanamide characterized by a sec-butyl group attached to the ortho position of the phenyl ring and a butanamide moiety. The sec-butyl substituent introduces steric hindrance and lipophilicity, which may influence binding affinity, metabolic stability, and solubility compared to simpler phenylbutanamides .

Properties

CAS No.

638162-94-4

Molecular Formula

C14H21NO

Molecular Weight

219.32g/mol

IUPAC Name

N-(2-butan-2-ylphenyl)butanamide

InChI

InChI=1S/C14H21NO/c1-4-8-14(16)15-13-10-7-6-9-12(13)11(3)5-2/h6-7,9-11H,4-5,8H2,1-3H3,(H,15,16)

InChI Key

MLQVFZLVZHHMBE-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC=C1C(C)CC

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1C(C)CC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between N-(2-sec-butylphenyl)butanamide and related compounds:

Compound Name Substituents on Phenyl Ring Additional Functional Groups Molecular Weight (g/mol) Primary Use/Activity Reference
This compound 2-sec-butyl None ~221.3* Not specified (inferred agrochemical/pharma)
N-(4-ethoxyphenyl)butanamide 4-ethoxy Ethoxy group 207.27 Unknown (likely intermediate)
2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide 2-methyl, 4-nitro Nitro, ethyl ~250.3* Agrochemical research
Para-fluorobutyryl fentanyl 4-fluoro Piperidinyl, phenethyl 412.52 Opioid receptor agonist
Bromobutide (2-bromo-3,3-dimethyl-N-(1-methyl-1-phenylethyl)butanamide) Complex alkyl/bromo Bromine, dimethyl ~330.3* Herbicide (pesticide)
N-ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]butanamide Quinoline-oxy, ethynyl Ethynyl, quinoline ~338.4* Tubulin inhibitor (antifungal)

*Calculated based on molecular formulas where explicit data were unavailable.

Substituent Position and Electronic Effects
  • 2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide : The nitro group at the para position enhances electron-withdrawing effects, likely improving reactivity in agrochemical contexts (e.g., pesticide intermediates) .

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